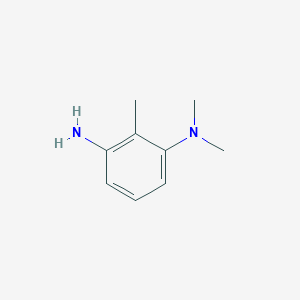

1-N,1-N,2-trimethylbenzene-1,3-diamine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-N,3-N,2-trimethylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-8(10)5-4-6-9(7)11(2)3/h4-6H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPPUFQYPQBDPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36714-85-9 | |

| Record name | 1-N,1-N,2-trimethylbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Catalytic Hydrogenation of Nitrile and Nitro Precursors to Diamines

A common and efficient route to aromatic diamines involves the reduction of corresponding dinitro or aminonitro compounds. Catalytic hydrogenation is a widely used industrial method for this transformation.

The synthesis of the precursor 2-methylbenzene-1,3-diamine (also known as 2,6-diaminotoluene) is typically achieved through the catalytic hydrogenation of 2,6-dinitrotoluene (B127279). chemicalbook.comwikipedia.org This reaction is commonly carried out using a nickel or palladium-on-carbon (Pd/C) catalyst under hydrogen pressure. google.comgoogle.com The process involves the reduction of both nitro groups to amino groups. Reaction conditions such as temperature, pressure, and solvent can be optimized to achieve high yields and purity. google.comgoogle.com For example, hydrogenation of a mixture containing 80% 2,6-dinitrotoluene using a palladium-carbon catalyst at 110-125 °C and 1.0-1.2 MPa pressure yields 2,6-diaminotoluene. google.com

| Dinitro Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Product | Reference |

| 2,6-Dinitrotoluene | Palladium-carbon | Water | 110-125 | 1.0-1.2 | 2,6-Diaminotoluene | google.com |

| 2,4-Dinitrotoluene | Nickel | - | - | - | 2,4-Diaminotoluene (B122806) | wikipedia.org |

| Dinitrotoluene Isomers | Aliphatic Alcohol | - | 90-150 | 0.69-6.9 | Toluene diamine | google.com |

This table illustrates the conditions for the catalytic hydrogenation of dinitrotoluene isomers to their corresponding diamines.

Reaction Mechanisms and Pathways Involving 1 N,1 N,2 Trimethylbenzene 1,3 Diamine

Nucleophilic Reactivity of Amino Groups

The nitrogen atoms of both the primary and tertiary amino groups possess lone pairs of electrons, rendering them nucleophilic. However, their reactivity differs significantly due to electronic and steric factors.

In unsymmetrical diamines like 1-N,1-N,2-trimethylbenzene-1,3-diamine, selective acylation is achievable. The primary amino group is significantly more reactive towards acylating agents, such as acyl chlorides or anhydrides, than the tertiary dimethylamino group. This selectivity arises from two main factors:

Steric Hindrance: The tertiary amine is sterically hindered by its two methyl groups and the adjacent methyl group on the benzene (B151609) ring, impeding the approach of an electrophilic acylating agent.

Nucleophilicity: The primary amine is a potent nucleophile. While the tertiary amine is also nucleophilic, its reaction with an acylating agent would lead to the formation of a quaternary ammonium (B1175870) salt, which is a different reaction pathway than the formation of a stable amide bond at the primary amine.

The mechanism of monoacylation at the primary amine involves the nucleophilic attack of the nitrogen's lone pair on the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., a chloride ion) to yield the stable N-acylated product. rsc.orgresearchgate.net Various methods have been developed to enhance the selectivity of monoacylation in diamines, such as using specific reagents like 1,1'-Carbonyldiimidazole (CDI) or performing the reaction under controlled kinetic conditions. rsc.org

| Factor | Influence on this compound |

|---|---|

| Steric Hindrance | The -N(CH₃)₂ group is significantly more hindered than the -NH₂ group, favoring acylation at the primary amine. |

| Electronic Effects | The primary amine readily forms a stable amide bond. The tertiary amine would form a less stable quaternary ammonium salt upon acylation. |

| Reaction Conditions | Use of stoichiometric amounts of the acylating agent under controlled temperatures enhances selectivity for the more reactive primary amine. |

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups. wikipedia.org The amino (-NH₂), dimethylamino (-N(CH₃)₂), and methyl (-CH₃) groups all increase the electron density of the ring, making it more nucleophilic.

The directing effects of these groups are as follows:

-N(CH₃)₂ and -NH₂ groups: These are powerful activating groups and are ortho, para-directors. They donate electron density to the ring via a strong resonance effect (+M).

-CH₃ group: This is a weaker activating group that directs ortho and para via an inductive effect (+I).

In this compound, the directing effects of the substituents are synergistic. libretexts.org The -N(CH₃)₂ group at C1 directs to positions C2 (blocked), C4, and C6. The -NH₂ group at C3 directs to positions C2 (blocked), C4, and C6. The -CH₃ group at C2 directs to C3 (blocked), C4, and C6. Therefore, all three groups strongly direct incoming electrophiles to the C4 and C6 positions. The substitution is unlikely to occur at the C5 position. Steric hindrance from the bulky -N(CH₃)₂ group might slightly favor substitution at the C4 position over the C6 position. libretexts.orgyoutube.com

The general mechanism involves two steps:

The electron-rich aromatic ring attacks an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and can be further stabilized by the lone pairs on the nitrogen atoms. organicchemistrytutor.com

A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

| Substituent (Position) | Type of Effect | Directing Influence | Activated Positions |

|---|---|---|---|

| -N(CH₃)₂ (C1) | Strongly Activating, +M | Ortho, Para | C2, C4, C6 |

| -NH₂ (C3) | Strongly Activating, +M | Ortho, Para | C2, C4, C6 |

| -CH₃ (C2) | Weakly Activating, +I | Ortho, Para | C3, C4, C6 |

Oxidative Pathways and Radical Formation

Aromatic amines are susceptible to oxidation, often proceeding through radical intermediates.

The oxidation of aromatic amines like this compound typically initiates with a one-electron transfer from a nitrogen atom to an oxidizing agent, forming a radical cation. rsc.orgmdpi.comnih.gov Both the primary and tertiary amino groups can undergo this oxidation. The relative ease of oxidation depends on the specific oxidant and reaction conditions, though tertiary amines are often more readily oxidized. rsc.org

The resulting radical cation is stabilized by delocalization of the unpaired electron and the positive charge across the aromatic π-system. This delocalization is enhanced by the electron-donating nature of the other substituents on the ring. The stability of this intermediate is crucial for its subsequent reaction pathways.

Further oxidation of the diamine can lead to the formation of quinone-diimines. This process generally follows the initial one-electron oxidation. google.com The mechanism proceeds via the loss of a second electron and two protons from the diamine. The radical cation formed in the first step can lose a proton and another electron, or two radical cations can disproportionate. acs.org

For this compound, oxidation could theoretically yield a highly reactive quinone-diimine species. Such compounds are often unstable and can readily participate in subsequent reactions, such as polymerization or nucleophilic addition. abo.firesearchgate.net The synthesis of stable quinone-diimines often requires specific catalytic systems, for instance, using modified activated carbon catalysts or electrochemical methods. google.comacs.org

Cyclization Reactions Leading to Heterocyclic Compounds

Aromatic diamines are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. While 1,2-diamines are commonly used to synthesize benzimidazoles, 1,3-diamines like this compound participate in different cyclization reactions.

A prominent reaction for 1,3-diaminobenzenes is the condensation with 1,3-dicarbonyl compounds (e.g., β-diketones or β-ketoesters) to form seven-membered heterocyclic rings, specifically 1,5-benzodiazepines. nih.govacs.org The mechanism typically involves a series of condensation and cyclization steps:

One of the primary amino groups of the diamine reacts with one of the carbonyl groups of the dicarbonyl compound to form an enamine or imine intermediate.

This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group.

Dehydration then leads to the formation of the final benzodiazepine (B76468) ring system.

This reaction is often catalyzed by acids. nih.gov The specific substituents on the this compound would influence the reactivity and could potentially lead to the formation of substituted benzodiazepine derivatives. researchgate.nettandfonline.com

Formation of Benzimidazole (B57391) Derivatives from o-Phenylenediamines

The reaction of o-phenylenediamines with aldehydes is a fundamental method for synthesizing 2-substituted benzimidazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry. semanticscholar.orgnih.gov The general mechanism involves the initial condensation between the o-phenylenediamine (B120857) and an aldehyde to form a Schiff base, which then undergoes intramolecular cyclization, followed by an oxidation step to yield the aromatic benzimidazole ring system. researchgate.netuit.no

In the case of this compound, the reaction is initiated by the nucleophilic attack of the more reactive primary amino group on the carbonyl carbon of an aldehyde. The tertiary amino group, being less nucleophilic and sterically hindered, does not participate in the initial condensation. This is followed by the elimination of a water molecule to form a Schiff base intermediate. The subsequent step is an intramolecular cyclization where the secondary amine of the intermediate attacks the imine carbon. The final step is an oxidation reaction, which can be facilitated by air or other oxidizing agents, leading to the formation of the corresponding 2-substituted-4-methyl-7-(dimethylamino)benzimidazole. researchgate.net

The reaction can be summarized in the following steps:

Nucleophilic Attack: The primary amine of this compound attacks the aldehyde's carbonyl carbon.

Dehydration: Elimination of a water molecule leads to the formation of a Schiff base (imine) intermediate.

Intramolecular Cyclization: The remaining secondary amine nitrogen attacks the imine carbon, forming a dihydrobenzimidazole intermediate.

Oxidation: The dihydrobenzimidazole is oxidized to the final benzimidazole product, resulting in aromatization of the heterocyclic ring.

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine | Benzaldehyde | Cu(OAc)2, EtOH, reflux | 2-Phenylbenzimidazole | researchgate.net |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite, THF, 25°C | 2-(4-Chlorophenyl)benzimidazole | researchgate.net |

| o-Phenylenediamine | Acetic Acid | 140°C, neat | 2-Methylbenzimidazole | researchgate.net |

| o-Phenylenediamine | Various aromatic aldehydes | H2O2, HCl, MeCN, rt | 2-Arylbenzimidazoles | organic-chemistry.org |

Synthesis of Schiff Base Ligands from Aromatic Diamines

Aromatic diamines are common building blocks for the synthesis of Schiff base ligands, which are important in coordination chemistry and catalysis. researchpublish.com The formation of a Schiff base, or imine, occurs through the condensation reaction between a primary amino group and a carbonyl compound (aldehyde or ketone). jocpr.comjocpr.com

For this compound, the primary amino group at the 3-position is available to react with an aldehyde or ketone. The tertiary amino group at the 1-position does not participate in this reaction. The mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming an unstable carbinolamine or hemiaminal intermediate. This is followed by the acid- or base-catalyzed dehydration of the intermediate to yield the stable Schiff base. jocpr.comresearchgate.net The presence of the N,N-dimethyl group and the methyl group on the benzene ring can influence the electronic properties and steric environment of the resulting Schiff base ligand, which in turn affects the properties of its metal complexes. jocpr.com

The general steps for Schiff base formation are:

Nucleophilic Addition: The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated (under acidic conditions) and eliminated as a water molecule, leading to the formation of a carbon-nitrogen double bond (imine).

| Diamine | Carbonyl Compound | Solvent | Product Type | Reference |

| o-Phenylenediamine | Salicylaldehyde (B1680747) | Ethanol | N,N'-Bis(salicylidene)-1,2-phenylenediamine | |

| m-Phenylenediamine | Salicylaldehyde | Ethanol | N,N'-Bis(salicylidene)-1,3-phenylenediamine | jocpr.com |

| N,N-Dimethyl-p-phenylenediamine | Salicylaldehyde | Ethanol | 2-((4-(dimethylamino)phenylimino)methyl)phenol | jocpr.com |

| o-Phenylenediamine | o-Vanillin | Ethanol | N,N'-Bis(vanillinidene)-1,2-phenylenediamine |

Phenazine (B1670421) Formation via Condensation with Benzoquinones

Phenazines are a class of nitrogen-containing heterocyclic compounds that can be synthesized through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, such as substituted benzoquinones. wikipedia.orgias.ac.in This reaction typically proceeds in a regioselective manner, especially with unsymmetrically substituted diamines. ias.ac.in

When this compound reacts with a 1,2-benzoquinone, a double condensation reaction occurs. Both the primary and the tertiary amino groups can potentially react, but typically the reaction involves both amino groups of the o-diamine system to form the six-membered pyrazine (B50134) ring of the phenazine structure. The mechanism involves two sequential Schiff base formations. The more nucleophilic primary amine will likely react first with one of the carbonyl groups of the benzoquinone, followed by an intramolecular condensation involving the second amino group and the remaining carbonyl group, leading to the formation of a dihydrophenazine intermediate. Subsequent oxidation yields the aromatic phenazine derivative. The substitution pattern on the resulting phenazine will be determined by the structure of both the diamine and the benzoquinone.

The proposed mechanism involves:

First Condensation: The primary amine of the diamine attacks one of the carbonyl groups of the benzoquinone, followed by dehydration to form a mono-imine intermediate.

Second Condensation (Intramolecular): The second amino group attacks the remaining carbonyl group, leading to cyclization.

Dehydration and Oxidation: Elimination of a second water molecule and subsequent oxidation results in the formation of the stable, aromatic phenazine ring system.

| o-Diamine | Quinone/Dicarbonyl | Conditions | Product Class | Reference |

| o-Phenylenediamine | Pyrocatechin | Heating | Dihydrophenazine (then oxidized) | wikipedia.org |

| Substituted 1,2-diaminobenzenes | 1,2-Naphthoquinones | K2S2O8, AcOH/Water | Substituted Benzo[a]phenazines | ias.ac.in |

| o-Phenylenediamines | 1,2-Dicarbonyl compounds | PbCl2, Ethanol, rt | Phenazine derivatives | researchgate.net |

| Aniline (B41778) derivatives (after reduction) | Ferric chloride (oxidant) | Aqueous FeCl3 | Phenazine salts | researchgate.net |

Reduction Reactions of Modified Amino Groups

While the amino groups of this compound are already in a reduced state, the aromatic ring can be modified, for example, by nitration, and the introduced nitro group can then be reduced. The reduction of aromatic nitro compounds is a crucial transformation in organic synthesis, providing a route to aromatic amines. wikipedia.orgmasterorganicchemistry.com

If this compound were to be nitrated, a nitro group (-NO2) would be introduced onto the benzene ring. The position of nitration would be directed by the existing activating groups (the two amino groups and the methyl group). The subsequent reduction of this nitro-substituted derivative to a new primary amino group can be achieved through various methods. organic-chemistry.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This involves the use of hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org This method is generally clean and efficient.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H2 gas, such as hydrazine (B178648) or ammonium formate, often in the presence of a catalyst.

The general mechanism for metal-acid reduction involves the stepwise transfer of electrons from the metal and protons from the acid to the oxygen atoms of the nitro group, eventually leading to the formation of water and the corresponding amine.

| Nitro Compound Type | Reducing Agent/System | Conditions | Product | Reference |

| Aromatic Nitro | Fe / HCl | Acidic medium | Aromatic Amine | masterorganicchemistry.com |

| Aromatic Nitro | Pd/C, H2 | Catalytic hydrogenation | Aromatic Amine | wikipedia.org |

| Aromatic Nitro | SnCl2 / HCl | Acidic medium | Aromatic Amine | wikipedia.org |

| Aliphatic Nitro | Raney Nickel, H2 | Catalytic hydrogenation | Aliphatic Amine | wikipedia.org |

| Aromatic Nitro | HSiCl3 / Tertiary amine | Metal-free | Aromatic Amine | organic-chemistry.org |

Intramolecular Rearrangement Mechanisms in Aromatic Diamine Systems

Intramolecular rearrangements in aromatic diamine systems are less common but can occur under specific conditions or with appropriately substituted derivatives. While there are no widely reported signature rearrangements for simple N,N-dialkyl-o-phenylenediamines themselves, related structures can undergo mechanistically interesting transformations.

One such class of rearrangements is the Smiles rearrangement , which involves the intramolecular nucleophilic aromatic substitution of a suitably activated aromatic ring. For a derivative of this compound to undergo a Smiles-type rearrangement, one of the nitrogen atoms would need to be part of a system where it can act as a nucleophile to displace a leaving group on an adjacent aromatic ring connected by a linker (e.g., -O-, -SO2-).

Another relevant rearrangement in vicinal diamine chemistry is the diaza-Cope rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement. This reaction is particularly useful in the stereospecific synthesis of chiral vicinal diamines. The mechanism involves a concerted reorganization of six electrons over a six-atom framework. For a derivative of this compound to participate in such a rearrangement, it would need to be incorporated into a suitable di-imine structure with an appropriate substitution pattern that allows for the researchgate.netresearchgate.net-sigmatropic shift to occur.

Due to the lack of specific literature on intramolecular rearrangements of this compound, the discussion remains speculative, based on known rearrangements in analogous aromatic amine and diamine systems.

| Rearrangement Type | General Substrate | Key Mechanistic Step | Typical Product |

| Hofmann Rearrangement | Primary Amide | Formation of an isocyanate intermediate | Primary Amine (one carbon less) |

| Curtius Rearrangement | Acyl Azide | Formation of an isocyanate intermediate | Primary Amine |

| Beckmann Rearrangement | Oxime | Migration of a group anti to the hydroxyl group | Amide |

| Smiles Rearrangement | Activated Aryl Ether/Sulfone with a nucleophile | Intramolecular SNAr | Rearranged Aryl Amine/Phenol |

| Diaza-Cope Rearrangement | 1,5-Diene analogue with two nitrogens | researchgate.netresearchgate.net-Sigmatropic shift | Rearranged di-imine |

Computational Chemistry and Theoretical Investigations of 1 N,1 N,2 Trimethylbenzene 1,3 Diamine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the optimized geometry, electronic properties, and various spectroscopic parameters of a molecule in its ground state.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum on the potential energy surface. This optimized structure represents the most stable conformation of the molecule. For 1-N,1-N,2-trimethylbenzene-1,3-diamine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine key structural parameters. nih.gov

| Bond Type | Typical Calculated Bond Length (Å) |

| Aromatic C-C | 1.39 - 1.41 |

| Aromatic C-N | 1.38 - 1.42 |

| Aromatic C-H | 1.08 - 1.09 |

| N-C (Alkyl) | 1.45 - 1.47 |

| N-H | 1.01 - 1.02 |

| C-C (Aromatic-Alkyl) | 1.50 - 1.52 |

| C-H (Alkyl) | 1.09 - 1.10 |

This interactive table contains representative data from computational studies on similar molecules to illustrate expected values.

The structure and properties of this compound are influenced by various non-covalent interactions. Intramolecularly, steric hindrance between the 2-methyl group and the adjacent N,N-dimethylamino group can lead to out-of-plane twisting of the substituents to relieve strain.

A key intramolecular electronic interaction that can be investigated is the n→π* interaction. This involves the delocalization of electron density from a non-bonding orbital (the lone pair of a nitrogen atom, 'n') into an antibonding π* orbital of the aromatic ring. This type of interaction contributes to the electronic stabilization of the molecule and can influence the geometry and basicity of the amino groups. Computational methods like Natural Bond Orbital (NBO) analysis are used to identify and quantify the energy of such interactions.

Intermolecularly, the primary amine group (-NH₂) at the 3-position can act as a hydrogen bond donor, while the nitrogen atoms of both amino groups can act as hydrogen bond acceptors. These interactions are crucial in determining the crystal packing and bulk properties of the compound.

The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the energies of these excited states and predict the molecule's UV-visible absorption spectrum.

For this compound, TD-DFT calculations would identify the energies of vertical electronic transitions, typically from the ground state (S₀) to the first few excited singlet states (S₁, S₂, etc.). The primary transitions for aromatic amines usually involve π→π* excitations within the benzene (B151609) ring, which are significantly influenced by the amino and methyl substituents. The lone pairs on the nitrogen atoms also allow for n→π* transitions. These calculations provide the maximum absorption wavelength (λₘₐₓ) and the oscillator strength, which relates to the intensity of the absorption band. While specific experimental or calculated photophysical data for this compound are scarce, such theoretical analyses are fundamental for understanding its response to light.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its chemical reactivity and stability. These descriptors are often calculated using the outputs of DFT computations.

According to Frontier Molecular Orbital (FMO) theory, the reactivity of a molecule is largely governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (its electrophilicity). thaiscience.info

A higher E_HOMO value indicates that the molecule is more willing to donate electrons and is therefore more reactive towards electrophiles. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govresearchgate.net For this compound, the electron-donating methyl and amino groups are expected to raise the HOMO energy, making the molecule susceptible to electrophilic attack on the aromatic ring.

The following table shows calculated HOMO, LUMO, and energy gap values for aniline (B41778) and some of its methyl-substituted derivatives, illustrating the effect of substituents.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline | -5.05 | 0.22 | 5.27 |

| 2-Methylaniline | -4.93 | 0.28 | 5.21 |

| 3-Methylaniline | -4.95 | 0.27 | 5.22 |

| 4-Methylaniline | -4.83 | 0.28 | 5.11 |

This interactive table is based on data for related compounds to demonstrate general trends in how substituents affect frontier orbital energies. researchgate.net The addition of more electron-donating groups, as in this compound, would be expected to further increase the E_HOMO and likely decrease the energy gap, enhancing its reactivity.

The basicity of an amine is directly related to the availability of the lone pair of electrons on its nitrogen atom. Computational methods can quantify the electron density at each atom by calculating net atomic charges using various population analysis schemes (e.g., Mulliken, NBO). A more negative net charge on a nitrogen atom generally correlates with a higher electron density and, consequently, greater basicity.

In this compound, there are two distinct nitrogen atoms: one in a primary amine (-NH₂) and one in a tertiary amine (-N(CH₃)₂). The electronic effects influencing their basicity are:

Inductive Effect: The two methyl groups on the tertiary amine are electron-donating, increasing the electron density on its nitrogen atom compared to the primary amine.

Steric Effect: The bulky N,N-dimethyl group, along with the adjacent 2-methyl group, may cause steric hindrance that can affect the accessibility of the lone pair to a proton, potentially reducing its effective basicity in solution.

Delocalization: The lone pairs of both nitrogen atoms can delocalize into the π-system of the benzene ring, which reduces their availability and lowers the basicity compared to aliphatic amines.

A computational analysis would likely show a more negative net charge on the tertiary nitrogen atom compared to the primary nitrogen, suggesting it is intrinsically more basic. However, the interplay of electronic, steric, and delocalization effects determines the final observable basicity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. This analysis provides a localized, intuitive picture of the electron density distribution. It can elucidate the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, offering insights into the molecule's electronic structure and stability.

A detailed NBO analysis for this compound, which would provide quantitative data on donor-acceptor interactions and stabilization energies, is not available in the current body of scientific literature. Such a study would typically involve calculations to identify the key orbital interactions, such as those between the lone pairs of the nitrogen atoms and the antibonding orbitals of the benzene ring, or interactions involving the methyl group substituents.

Molecular Orbital Calculations for Understanding Electronic Effects

Molecular orbital (MO) calculations, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental for understanding a molecule's electronic behavior and reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity.

Due to the lack of specific research data, no data tables can be generated for the compound of interest.

Structure Reactivity and Structure Property Relationships of 1 N,1 N,2 Trimethylbenzene 1,3 Diamine Derivatives

Electronic Effects of Substituents on Amino Group Basicity (pKa) and Nucleophilicity

The basicity and nucleophilicity of the amino groups in 1-N,1-N,2-trimethylbenzene-1,3-diamine are significantly influenced by the electronic effects of its substituents. Basicity, quantified by the pKa of the conjugate acid, is a measure of the availability of the nitrogen's lone pair of electrons to accept a proton. alfa-chemistry.com Nucleophilicity refers to the ability of the lone pair to attack an electrophilic center, initiating a chemical reaction. masterorganicchemistry.com

The primary factors governing these properties are the inductive and resonance effects of the substituents attached to the nitrogen atoms and the aromatic ring.

Inductive Effects: The two methyl groups on the nitrogen at position 1 (the N,N-dimethylamino group) and the single methyl group on the benzene (B151609) ring at position 2 exert a positive inductive effect (+I). pharmaguideline.compharmaguideline.com This effect involves the donation of electron density through the sigma (σ) bonds, which increases the electron density on the nitrogen atoms. quora.com An increase in electron density makes the lone pair more available for bonding with a proton, thus increasing the basicity of the amine compared to an unsubstituted aniline (B41778). pharmaguideline.compharmaguideline.com Alkylamines are generally more basic than ammonia (B1221849) due to this electron-donating property of alkyl groups. pharmaguideline.com

Combined Influence on pKa: In this compound, the cumulative electron-donating effects of the three methyl groups enhance the basicity of both amino groups compared to 1,3-diaminobenzene. The N,N-dimethylated amino group is expected to be more basic than the unsubstituted amino group at the 3-position.

The nucleophilicity of amines often parallels their basicity; stronger bases are typically stronger nucleophiles. masterorganicchemistry.com Therefore, the N,N-dimethylamino group is also a more potent nucleophile than the primary amino group. However, nucleophilicity is more sensitive to steric hindrance, a factor discussed in the following section. masterorganicchemistry.com

Table 1: Predicted Basicity Trends for Substituted Anilines

| Compound | Key Substituents | Expected Electronic Effect on Amino Group | Predicted Relative Basicity (pKa) |

|---|---|---|---|

| Aniline | -NH2 | Baseline | Lowest |

| m-Toluidine (3-methylaniline) | -CH3 (meta) | Weak +I | Higher than Aniline |

| N,N-dimethylaniline | -N(CH3)2 | Strong +I, +R | Higher than m-Toluidine |

| This compound | -N(CH3)2, -NH2, -CH3 (ortho) | Cumulative +I, +R | Highest |

Steric Hindrance and its Influence on Reaction Rates and Selectivity (e.g., in acylation, SN2 reactions)

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes the approach of an incoming reagent. pressbooks.pub In this compound, the presence of two methyl groups on the nitrogen at position 1, combined with an adjacent methyl group on the ring at position 2, creates a sterically crowded environment. This has a profound impact on reaction rates and selectivity.

Influence on SN2 Reactions: Bimolecular nucleophilic substitution (SN2) reactions are highly sensitive to steric hindrance. libretexts.org The reaction involves a backside attack by the nucleophile on the electrophilic carbon. libretexts.org As the substitution on the nucleophile or the electrophile increases, the rate of the SN2 reaction decreases significantly. pressbooks.publibretexts.org The N,N-dimethylamino group of the target compound is a bulky nucleophile. Its ability to participate in an SN2 reaction would be considerably slower compared to the less hindered primary amino group at position 3. For a tertiary haloalkane, which has three bulky R groups attached, SN2 reactions are generally considered not to occur due to excessive steric hindrance. libretexts.org

Influence on Acylation: Acylation involves the attack of the amino group on the carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The steric bulk around the N,N-dimethylamino group hinders the approach to the carbonyl carbon, slowing down the rate of acylation at this position. In contrast, the primary amino group at position 3 is more accessible and would react more readily. This difference in reactivity allows for selective acylation at the 3-position under controlled conditions. The ortho-methyl group on the ring further contributes to the steric crowding around the 1-amino group. numberanalytics.com

This interplay between electronic activation and steric hindrance is a key determinant of the chemical behavior of substituted aromatic amines. While the N,N-dimethylamino group is electronically more nucleophilic, its reactivity in reactions sensitive to steric bulk is diminished.

Table 2: Relative Reactivity as a Function of Steric Hindrance

| Reacting Site | Substituents Causing Hindrance | Level of Steric Hindrance | Predicted Relative Rate in SN2/Acylation |

|---|---|---|---|

| Primary Amine (-NH2) | None on N | Low | Fast |

| Secondary Amine (-NHCH3) | One methyl group on N | Moderate | Intermediate |

| Tertiary Amine (-N(CH3)2) | Two methyl groups on N | High | Slow |

| 1-Amino group in target compound | Two N-methyl groups + one ortho-ring-methyl group | Very High | Very Slow |

| 3-Amino group in target compound | None on N | Low | Fast |

Quantitative Structure-Activity Relationships (QSARs) for Aromatic Amine Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific activity, such as reaction rate or biological effect. oup.comnih.gov For aromatic amines, QSAR studies are used to predict their reactivity based on various molecular descriptors. nih.gov

The reactivity of aromatic amines in processes like nucleophilic addition or oxidative coupling can be predicted by correlating reaction rates with descriptors that quantify electronic and steric properties. nih.gov

Electronic Descriptors: These parameters describe the electron distribution in the molecule.

pKa: The acid dissociation constant of the conjugate acid is a direct measure of the amine's basicity and is often well-correlated with nucleophilic reactivity. nih.gov

Hammett Sigma (σ) Constants: These constants quantify the electron-donating or electron-withdrawing ability of substituents on the aromatic ring. nih.govyoutube.com They are derived from the ionization of substituted benzoic acids and are widely used to predict how substituents will affect reaction rates.

Quantum Chemical Parameters: Modern QSAR models often employ descriptors calculated using computational chemistry, such as the energy of the Highest Occupied Molecular Orbital (E(HOMO)) and the Lowest Unoccupied Molecular Orbital (E(LUMO)). oup.comnih.gov For a nucleophile like an amine, a higher E(HOMO) generally corresponds to greater reactivity. nih.gov

Steric Descriptors: These parameters account for the size and shape of the molecule or its substituents. Taft's steric parameter (Es) is a classic example used to quantify the steric effects of substituents, which is particularly important for understanding reactions sensitive to steric hindrance.

For a series of substituted anilines, studies have shown strong linear correlations between initial sorption rates in environmental systems and molecular descriptors like pKa and Hammett sigma constants. nih.gov This indicates that these parameters are useful for predicting the reaction rates of aromatic amines in various processes. nih.gov

Table 3: Common Molecular Descriptors in QSAR for Aromatic Amine Reactivity

| Descriptor Type | Descriptor Name | Property Measured | Relevance to Reactivity |

|---|---|---|---|

| Electronic | pKa | Basicity | Higher pKa often correlates with higher nucleophilicity. nih.gov |

| Hammett Constant (σ) | Substituent's electronic effect | Predicts influence of ring substituents on reaction rates. nih.gov | |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates greater ease of donating electrons. nih.gov | |

| Steric | Taft Steric Parameter (Es) | Spatial bulk of a substituent | Quantifies steric hindrance at the reaction center. |

| Hydrophobic | LogP | Partition coefficient (hydrophobicity) | Important for predicting behavior in biological or environmental systems. nih.gov |

Impact of Substitution Patterns on Delocalization and Electron Density

The pattern of substitution on the benzene ring of this compound has a critical impact on the molecule's electron density distribution and the delocalization of π-electrons.

Directing Effects: The electron density is not distributed uniformly. It is highest at the positions ortho and para to the activating groups. For the 1-amino group, the activated positions are 2, 4, and 6. For the 3-amino group, the activated positions are 2, 4, and 6. The combined effect of both amino groups strongly activates the 4 and 6 positions for electrophilic attack.

Steric Inhibition of Resonance: A key structural feature of this compound is the methyl group at the 2-position, which is ortho to the bulky N,N-dimethylamino group. This ortho-substitution can cause steric hindrance that forces the N,N-dimethylamino group to twist out of the plane of the benzene ring. mdpi.com This loss of coplanarity disrupts the overlap between the nitrogen's p-orbital and the ring's π-system, a phenomenon known as "steric inhibition of resonance". mdpi.comresearchgate.net The consequence is a reduction in the electron-donating resonance effect of the N,N-dimethylamino group. While this might slightly decrease the ring's activation, it can increase the localization of the lone pair on the nitrogen, thereby increasing its basicity. mdpi.com

The substitution pattern therefore creates a molecule with a highly electron-rich aromatic ring, but with nuanced reactivity due to the interplay of electronic donation, steric hindrance, and potential steric inhibition of resonance.

Table 4: Summary of Substituent Effects on Electron Density

| Substituent | Position | Electronic Effect | Impact on Ring Electron Density |

|---|---|---|---|

| -N(CH3)2 | 1 | +R, +I | Strongly increases density, especially at positions 2, 4, 6. May be reduced by steric inhibition of resonance. mdpi.com |

| -CH3 | 2 | +I | Weakly increases density. Causes steric hindrance. |

| -NH2 | 3 | +R, +I | Strongly increases density, especially at positions 2, 4, 6. |

Applications in Ligand Design and Coordination Chemistry

Design and Synthesis of Polydentate Ligands Derived from 1-N,1-N,2-trimethylbenzene-1,3-diamine and its Isomers

Polydentate ligands, which can bind to a central metal ion through multiple donor atoms, are crucial in coordination chemistry as they form more stable complexes than monodentate ligands, a phenomenon known as the chelate effect. numberanalytics.com Aromatic diamines are excellent precursors for polydentate ligands, particularly Schiff base ligands, which are typically synthesized through a condensation reaction between a primary amine and an aldehyde or ketone. sciensage.infonih.gov

A key isomer, 2,4-diaminotoluene (B122806) (4-methyl-1,3-phenylenediamine), serves as a valuable model for the synthesis of tetradentate Schiff base ligands. For instance, the condensation reaction of 2,4-diaminotoluene with salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) yields the Schiff base crystal [2,2′-((1E,1′E)-((4-methyl-1,3-phenylene) bis(azanylylidene))bis(methanylylidene))diphenol]. bohrium.comnih.gov This reaction creates a multidentate ligand featuring two imine nitrogen atoms and two hydroxyl oxygen atoms as potential coordination sites, pre-organized for binding with a metal ion. bohrium.comnih.gov The synthesis of such polydentate ligands is often straightforward, involving refluxing the reactants in an alcoholic medium. researchgate.net

The design of these ligands can be systematically varied to control their properties. Modifications to the aldehyde precursor or the diamine backbone, such as altering the number and position of methyl groups, can influence the solubility, electronic character, and steric environment of the ligand's coordination pocket. hud.ac.uk This tunability is fundamental to developing ligands for specific applications in sensing, catalysis, and materials science. hud.ac.ukrsc.org

Complexation with Transition Metal Ions

Ligands derived from substituted benzene (B151609) diamines readily form stable complexes with a wide array of transition metals. The coordination typically involves the nitrogen atoms of the imine groups and other donor atoms incorporated into the ligand structure, such as the oxygen from hydroxyl groups in salicylaldehyde-derived Schiff bases. nih.govresearchgate.net

Schiff base ligands derived from aromatic diamines are known to coordinate with numerous transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II), forming complexes with diverse geometries and properties. sciensage.inforesearchgate.net While specific studies on this compound are limited, research on its isomer 2,4-diaminotoluene provides significant insights.

A notable example is the complexation of the Schiff base derived from 2,4-diaminotoluene and salicylaldehyde with aluminum ions (Al³⁺). bohrium.comnih.gov Although aluminum is a post-transition metal, this study showcases the strong chelating ability of the ligand. The interaction between the ligand and Al³⁺ ions leads to the formation of a 1:2 adduct, which exhibits a significant enhancement in fluorescence, a mechanism known as chelation-enhanced fluorescence (CHEF). bohrium.comnih.gov This demonstrates the ligand's capacity to form stable complexes that alter its photophysical properties upon metal binding. bohrium.comnih.gov The principles of coordination observed here are broadly applicable to transition metals like Zn(II) and Cd(II), which often exhibit similar coordination preferences.

The general characteristics of such complexes are summarized in the table below, based on typical findings for related N₂O₂ tetradentate Schiff base ligands.

| Metal Ion | Typical Coordination Geometry | Common Applications |

|---|---|---|

| Cu(II) | Square Planar / Distorted Tetrahedral | Catalysis, Biological Mimics |

| Ni(II) | Square Planar / Octahedral | Catalysis, Magnetic Materials |

| Co(II) | Tetrahedral / Octahedral | Oxygen Carriers, Catalysis |

| Zn(II) | Tetrahedral / Octahedral | Fluorescent Sensors, Catalysis |

| Cd(II) | Tetrahedral / Octahedral | Sensors, Materials Science |

Polydentate ligands with divergent binding sites or sufficient flexibility can bridge multiple metal centers, leading to the formation of binuclear or polynuclear complexes. researchgate.net These multi-metal assemblies are of great interest due to their potential for cooperative reactivity in catalysis and their unique magnetic and electronic properties. nih.govnih.gov

Ligands derived from diamines can be designed to facilitate the formation of such structures. For example, macrocyclic Schiff base ligands prepared from the condensation of dicarbonyl compounds and diamines can encapsulate two or more metal ions within their central cavity. researchgate.net The specific geometry and spacing of the donor atoms within the ligand dictate its ability to form these higher-order structures. While direct examples using this compound are not prominent in the literature, the structural motifs of its isomers are conducive to creating ligands that could support binuclear cores, for instance, by linking two chelating units with a rigid spacer. nih.gov The synthesis of these complexes often involves a careful selection of metal precursors and reaction conditions to control the stoichiometry and final structure. researchgate.netnih.gov

Mechanistic Studies of Metal-Ligand Interactions in Coordination Compounds

Understanding the nature of the interaction between a ligand and a metal center is fundamental to predicting and controlling the properties of a coordination compound. Detailed mechanistic studies can elucidate the formation, stability, and reactivity of these complexes.

For the Schiff base derived from 2,4-diaminotoluene, the interaction with Al³⁺ has been thoroughly investigated using a combination of experimental and theoretical methods. bohrium.comnih.gov These studies provide a clear picture of the metal-ligand binding mechanism:

Stoichiometry Confirmation: Job's plot analysis and Electrospray Ionization Mass Spectrometry (ESI-MS) confirmed the formation of a 1:2 complex between the Al³⁺ ion and the ligand. nih.gov

Binding Site Identification: FTIR and ¹H NMR titration experiments showed shifts in the characteristic peaks of the hydroxyl (-OH) and azomethine (-CH=N-) groups upon addition of the metal ion, confirming that these are the primary binding sites. nih.gov

Theoretical Validation: Density Functional Theory (DFT) calculations were used to model the complex and analyze the metal-ligand interaction theoretically. These calculations supported the experimental findings and provided insights into the electronic structure of the complex. nih.gov

This multi-faceted approach is representative of modern mechanistic studies in coordination chemistry, combining spectroscopic, spectrometric, and computational techniques to build a comprehensive model of metal-ligand interactions.

Catalytic Applications of Metal Complexes Incorporating this compound-derived Ligands

Transition metal complexes are widely used as catalysts for a vast range of organic transformations. rsc.orgresearchgate.net The ligand plays a critical role, as it can be modified to tune the catalyst's activity, selectivity, and stability. nih.gov Metal complexes featuring Schiff base ligands derived from diamines have found applications in reactions such as oxidation, reduction, and carbon-carbon bond formation. nih.govrsc.org

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the production of pharmaceuticals and fine chemicals. nih.gov Chiral diamines and their derivatives are a cornerstone of many "privileged" ligand scaffolds used in this field. rsc.org By introducing chirality into the diamine backbone or into the substituents of the resulting ligand, one can create a chiral environment around the metal center. nih.gov

This chiral environment can effectively differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer of the product. nih.gov Ligands for asymmetric catalysis are often P,N- or N,N-donor systems, where the combination of different donor atoms and a well-defined steric profile leads to high enantioselectivity. nih.govresearchgate.net While specific applications of ligands from this compound in asymmetric catalysis are not yet widely reported, the diamine framework represents a promising platform. It could be functionalized to generate novel chiral P,N or N,N ligands for use in important reactions like asymmetric hydrogenation or allylic substitution. nih.govfigshare.com The development of such catalysts often relies on creating modular ligands where steric and electronic properties can be systematically varied to optimize performance for a specific transformation. nih.gov

Hydrogenation and Dehydrogenation Catalysis

There is no published research detailing the use of this compound as a ligand in hydrogenation or dehydrogenation catalysis. While the dehydrogenation of other substituted p-phenylenediamines has been studied, and ruthenium complexes are known to catalyze dehydrogenation of cyclohexadienes, specific information for the target compound is absent. rsc.orgscispace.com

Role in Organometallic Chemistry (e.g., stabilizing low oxidation states)

No information was found on the role of this compound in organometallic chemistry, including its use for stabilizing low oxidation states of metals. The literature does describe the use of other bulky amide and guanidinate ligands for this purpose, but this compound is not mentioned among them. researchgate.netmonash.eduresearchgate.net

Polymerization Research and Polymeric Materials Derived from 1 N,1 N,2 Trimethylbenzene 1,3 Diamine

Utilization as a Monomer in Polymer Synthesis

As a difunctional monomer, with one primary and one tertiary amine group, 1-N,1-N,2-trimethylbenzene-1,3-diamine can participate in various polymerization reactions, most notably in the formation of aromatic polyamides and potentially in the synthesis of novel conducting polymers.

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are typically synthesized via polycondensation reactions between an aromatic diamine and an aromatic diacid chloride at low temperatures, or with an aromatic diacid at high temperatures. nih.govmdpi.com

When this compound is used as the diamine monomer, only the primary amine at the 3-position is available to react with the diacid chloride to form an amide linkage. The tertiary amine at the 1-position does not participate in the amide bond formation. The structure of this diamine—asymmetric and bulky due to the methyl groups—is expected to significantly influence the properties of the resulting polyamide. Structural modifications such as introducing bulky side groups or creating a non-coplanar structure are known strategies to enhance the solubility of otherwise intractable aromatic polymers. sci-hub.ru The methyl groups on the diamine disrupt the regularity of the polymer chain and hinder the close packing and strong intermolecular hydrogen bonding that are characteristic of aramids like poly(p-phenylene terephthalamide).

This disruption is predicted to lead to a more amorphous polymer with enhanced solubility in common organic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). sci-hub.ruusm.edu While this increased solubility improves processability, it may also result in a lower glass transition temperature (Tg) and reduced thermal stability compared to aramids derived from simpler, more symmetrical diamines like m-phenylenediamine. mdpi.comsapub.org

Conducting polymers can be synthesized through the oxidative polymerization of aromatic amines, such as aniline (B41778) and its derivatives. cyberleninka.ru The polymerization of phenylenediamines can lead to various structures, including ladder-like polymers, with electrical properties dependent on the monomer's isomeric form and the polymerization conditions. cyberleninka.rutandfonline.com

The use of this compound in oxidative polymerization would be complex. The tertiary amine group at the 1-position cannot participate in the polymerization in the same way as a primary amine, which would fundamentally alter the propagation mechanism compared to unsubstituted m-phenylenediamine. The resulting polymer would likely have a highly irregular and less conjugated structure, which is generally associated with lower electrical conductivity. cyberleninka.ru The 2-methyl group would further introduce steric constraints.

While polycarbazole derivatives represent a class of stable conducting polymers, the synthesis from a monomer like this compound is not straightforward and is not documented in available research. The formation of such derivatives typically requires specific precursor structures that can undergo cyclization to form the carbazole (B46965) ring system, a pathway that is not readily apparent for this particular diamine.

Influence of Aromatic Diamine Structure on Polymerization Kinetics and Polymer Properties

The chemical structure of an aromatic diamine monomer has a profound impact on both the speed of the polymerization reaction and the characteristics of the resulting polymer. The methyl substituents on this compound introduce competing electronic and steric effects that influence its reactivity.

Polymerization Kinetics:

Electronic Effect: Methyl groups are electron-donating. This property increases the electron density on the aromatic ring and, consequently, the nucleophilicity of the primary amine group at the 3-position. An increase in nucleophilicity generally leads to a faster reaction rate in polycondensation with electrophilic monomers like diacid chlorides. bohrium.com

Steric Effect: The methyl group at the 2-position (ortho to the primary amine) and the two methyl groups on the nitrogen at the 1-position create significant steric hindrance. This bulkiness can physically block the approach of the co-monomer, thereby slowing the rate of polymerization.

Polymer Properties: The inclusion of this bulky, asymmetric monomer is a deliberate strategy to modify polymer properties. By disrupting chain symmetry and packing, the methyl groups are expected to yield polymers with the following characteristics:

Enhanced Solubility: Reduced crystallinity and weaker intermolecular forces lead to better solubility in a wider range of organic solvents, which is critical for processing and application. usm.edutandfonline.com

Amorphous Morphology: The irregular polymer chains are less likely to organize into crystalline domains, resulting in amorphous materials. mdpi.com

Modified Thermal Properties: The glass transition temperature (Tg) is expected to be affected. While the bulky groups can restrict chain rotation and raise Tg, the disruption of packing can also lower it by increasing free volume. The net effect depends on the specific polymer system. mdpi.comusm.edu

The following table compares the properties of polyamides derived from various substituted aromatic diamines to illustrate these trends.

| Diamine Monomer | Key Structural Feature | Resulting Polymer Solubility | Glass Transition Temp. (Tg) Range (°C) | Reference |

|---|---|---|---|---|

| m-Phenylenediamine (MPD) | Unsubstituted, Symmetrical | Limited (Requires salts like LiCl) | ~270 | nih.gov |

| 1,4-Bis(4-aminophenoxy)trimethylbenzene | Trimethyl substitution, Ether linkage | Good in polar aprotics (NMP, DMAc) | 237-305 | usm.edu |

| 2,2'-Dimethyl-4,4'-bis(4-aminophenoxy)biphenyl | Non-coplanar dimethyl-biphenyl | Readily soluble in various organic solvents | 226-273 | sci-hub.ru |

| 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Unsymmetrical, CF3 groups | Soluble in many polar organic solvents | >300 | mdpi.com |

| This compound | Unsymmetrical, N,N-dimethyl and C-methyl groups | Expected to be good in polar aprotics | (Not Reported) | N/A |

Functionalization of Polymer Backbones with this compound Moieties

Another potential application for this diamine is in the post-polymerization modification, or functionalization, of existing polymer backbones. This chemical strategy involves attaching small molecules to a pre-formed polymer to alter its properties.

In a hypothetical scenario, a polymer containing reactive electrophilic sites—such as chloromethyl (-CH₂Cl) or acyl chloride (-COCl) groups—could be treated with this compound. The primary amine of the diamine would readily react with these sites via nucleophilic substitution, grafting the diamine moiety onto the polymer backbone.

This process would introduce a bulky, aromatic side chain containing a tertiary amine. Such a modification could be used to:

Increase Solubility: The bulky pendant group would disrupt chain packing, potentially rendering an insoluble polymer soluble.

Alter Thermal Properties: The introduction of large side groups would affect the glass transition temperature.

Introduce a Basic Site: The tertiary amine group provides a site for acid-base interactions or for further reactions, such as quaternization to create a polyelectrolyte.

While this represents a chemically feasible application, specific examples of using this compound for the functionalization of polymer backbones are not documented in the current scientific literature.

Q & A

Q. Example Protocol :

React benzene-1,3-diamine with 2.2 equivalents of methyl iodide in DMF at 90°C for 12 hours.

Quench with aqueous NaHCO₃, extract with dichloromethane, and dry over MgSO₄.

Purify via gradient elution (hexane:EtOAc 8:1 → 4:1).

Table 1 : Synthetic Yields Under Varied Conditions

| Methylating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl iodide | DMF | 90 | 68 | 95 |

| Dimethyl sulfate | Toluene | 110 | 52 | 87 |

| Trimethyl phosphate | DMSO | 100 | 75 | 92 |

How can the structure of this compound be confirmed using spectroscopic techniques?

Basic Research Question

Methodological Approach :

- ¹H NMR : Expect singlet peaks for N-methyl groups (δ ~2.8–3.1 ppm) and aromatic protons (δ ~6.5–7.2 ppm). Coupling patterns distinguish para/meta substituents .

- ¹³C NMR : Methyl carbons appear at δ ~35–40 ppm; aromatic carbons show signals between δ 110–150 ppm.

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 178.12 (C₉H₁₄N₂⁺) confirms molecular weight.

- X-ray Crystallography : Resolves methyl group positions and dihedral angles between aromatic rings (if crystalline derivatives are available) .

Critical Note : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

What challenges arise in analyzing the regioselectivity of acetylation in this compound derivatives, and how can contradictory data be resolved?

Advanced Research Question

Acetylation regioselectivity depends on steric hindrance and electronic effects:

- Steric Factors : Methyl groups at N1 and N1′ positions hinder acetylation at adjacent sites, favoring substitution at the less hindered 5-N position .

- Reaction Conditions : Acidic media promote C-acetylation (e.g., at C7), while basic conditions favor N-acetylation .

- Contradictory Data Resolution :

- Perform kinetic studies to identify rate-determining steps.

- Use computational methods (DFT) to compare activation energies for competing pathways.

Table 2 : Acetylation Outcomes Under Varied Conditions

| Condition | Major Product | Yield (%) |

|---|---|---|

| AcCl, Et₃N, DCM | 1-N-Acetyl derivative | 82 |

| Ac₂O, H₂SO₄, 0°C | 7-C-Acetyl derivative | 65 |

How does this compound function as a ligand in transition metal-catalyzed reactions, and what factors affect its catalytic efficiency?

Advanced Research Question

The compound acts as a bidentate ligand, coordinating via the two amine groups:

- Electronic Effects : Electron-donating methyl groups enhance metal-ligand bond strength, stabilizing Pd(0) or Ru(II) intermediates .

- Steric Effects : Bulky substituents reduce catalytic turnover by hindering substrate access.

- Optimization Strategies :

- Screen ligand:metal ratios (1:1 to 2:1).

- Use X-ray absorption spectroscopy (XAS) to study coordination geometry.

Example Application : In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the ligand achieves >90% conversion at 0.5 mol% loading .

What methodologies are employed to evaluate the potential of this compound in the synthesis of conductive polymers or coordination frameworks?

Advanced Research Question

- Conductive Polymers : Oxidative polymerization (e.g., with FeCl₃) yields polyaniline analogs. Characterize conductivity via four-probe measurements (σ ~10⁻³ S/cm) .

- Metal-Organic Frameworks (MOFs) : React with Zn(NO₃)₂ in DMF at 120°C to form porous networks. Analyze surface area (BET: ~500 m²/g) and CO₂ adsorption capacity .

Critical Consideration : Methyl groups may reduce π-conjugation in polymers but enhance thermal stability in MOFs.

What are the solubility characteristics of this compound in common organic solvents, and how does this influence purification strategies?

Basic Research Question

- High Solubility : Dichloromethane, THF, DMF.

- Low Solubility : Hexane, water (<1 mg/mL at 25°C) .

- Purification : Use solvent pairs like ethanol/water for recrystallization. Avoid polar protic solvents (e.g., methanol) to prevent byproduct formation.

Table 3 : Solubility in Selected Solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 120 |

| Ethanol | 45 |

| Water | <1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.